molecular formula C8H8BrN3 B1455934 5-Bromo-2-(ethylamino)nicotinonitrile CAS No. 1346541-88-5

5-Bromo-2-(ethylamino)nicotinonitrile

Cat. No. B1455934
M. Wt: 226.07 g/mol
InChI Key: LQYOFQWUPVEXOO-UHFFFAOYSA-N
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Description

5-Bromo-2-(ethylamino)nicotinonitrile is a chemical compound with the CAS number 1346541-88-5 . Its molecular weight is 226.08 . The IUPAC name for this compound is 5-bromo-2-(ethylamino)nicotinonitrile .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(ethylamino)nicotinonitrile is 1S/C8H8BrN3/c1-2-11-8-6(4-10)3-7(9)5-12-8/h3,5H,2H2,1H3,(H,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-(ethylamino)nicotinonitrile has a molecular weight of 226.08 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and characterization of related nicotinonitriles, including methods to obtain bromo-nicotinonitriles, have been explored. For example, Chen Qi-fan (2010) demonstrated a method starting with 5-Bromo-nicotinic acid, leading to 5-Bromo-nicotinonitrile with a significant yield, showcasing the structural characterization via FT-IR and 1H NMR techniques (Chen Qi-fan, 2010).

Biological Activities and Applications

  • Research by Ismail et al. (2003) highlighted the synthesis and antiprotozoal activity of aza-analogues of furamidine, derived from nicotinonitriles, showing significant in vitro activity against Trypanosoma and P. falciparum, and in vivo efficacy in a mouse model for T. b. r., which suggests the potential for developing new therapeutic agents from similar nicotinonitrile derivatives (Ismail et al., 2003).

Anticancer Potential

  • Mansour et al. (2021) investigated the anticancer activity of new 2-amino-3-cyanopyridine derivatives, where a 2-Aminonicotinonitrile derivative was used as a precursor for various biologically active compounds, demonstrating the chemical versatility of nicotinonitriles in synthesizing potentially active pharmaceutical agents (Mansour et al., 2021).

Chemical and Material Science Applications

  • The development of novel synthesis methods for nicotinonitriles and their derivatives has been a focus of several studies, such as the work by Kento Iwai et al. (2022), which provided a new synthetic strategy for multi-substituted nicotinonitriles. This method enables the efficient access to complex molecules, highlighting the utility of nicotinonitrile derivatives in material science and organic synthesis (Kento Iwai et al., 2022).

Safety And Hazards

The safety data sheet for 5-Bromo-2-(ethylamino)nicotinonitrile indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

5-bromo-2-(ethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-11-8-6(4-10)3-7(9)5-12-8/h3,5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYOFQWUPVEXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734949
Record name 5-Bromo-2-(ethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(ethylamino)nicotinonitrile

CAS RN

1346541-88-5
Record name 5-Bromo-2-(ethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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